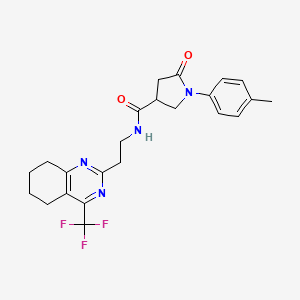
5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H25F3N4O2 and its molecular weight is 446.474. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
Three-Component, One-Pot Synthesis
A study by Guleli et al. (2019) describes an efficient method for synthesizing substituted carboxamide derivatives, utilizing similar chemical structures in the presence of catalytic amounts of acids. This method supports the synthesis of complex molecules like the one you're interested in, highlighting the importance of such compounds in chemical intermediates Guleli et al., 2019.
C-H Functionalization of Cyclic Amines
Research by Kang et al. (2015) on cyclic amines, including pyrrolidine, undergoes redox-annulations with unsaturated carbonyl compounds. This process could relate to the synthesis and functionalization aspects of compounds similar to the one , showcasing innovative approaches to synthesizing heterocyclic structures Kang et al., 2015.
Synthesis of Heterocyclic Carboxamides
Norman et al. (1996) explored the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. This research underlines the medicinal chemistry applications of complex carboxamides, suggesting the potential pharmaceutical relevance of the queried compound Norman et al., 1996.
Water Mediated Synthesis
Jayarajan et al. (2019) conducted a study on water-mediated synthesis involving complex carboxamides, highlighting the role of such compounds in developing non-linear optical materials and their potential in cancer treatment through tubulin polymerization inhibition Jayarajan et al., 2019.
Antimicrobial and Anticancer Activity
Antimicrobial Agents
Desai et al. (2011) synthesized a series of compounds with potential antimicrobial activities, reflecting the importance of structurally complex carboxamides in addressing bacterial and fungal infections Desai et al., 2011.
Anticancer Evaluation
Ivashchenko et al. (2014) investigated new compounds for their antiviral activity, including against HCV, showcasing the biomedical research relevance of carboxamides in developing antiviral and anticancer therapies Ivashchenko et al., 2014.
properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2/c1-14-6-8-16(9-7-14)30-13-15(12-20(30)31)22(32)27-11-10-19-28-18-5-3-2-4-17(18)21(29-19)23(24,25)26/h6-9,15H,2-5,10-13H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJAOVJKIIUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=NC4=C(CCCC4)C(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

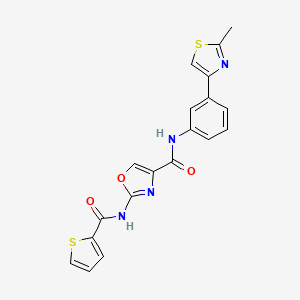
![4-(4-Pyridyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2431936.png)
![5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2431937.png)
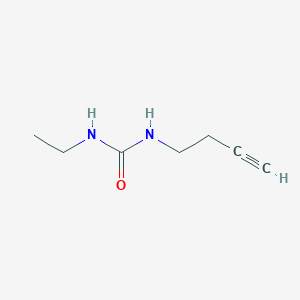
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2431940.png)
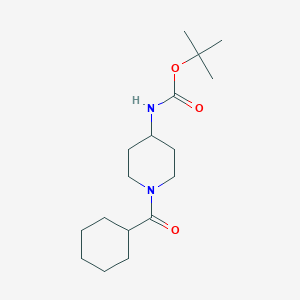

![2-(2-pyrrolidin-1-ylpyridin-4-yl)-N-[2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2431947.png)

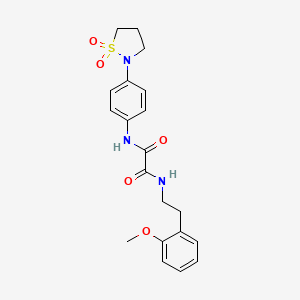

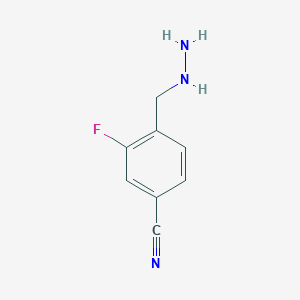
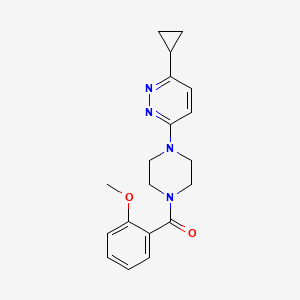
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2431957.png)